molecular formula C8H17NO2 B1465867 Methyl 3-Amino-4,4-dimethylpentanoate CAS No. 1273387-45-3

Methyl 3-Amino-4,4-dimethylpentanoate

Cat. No. B1465867
CAS RN: 1273387-45-3
M. Wt: 159.23 g/mol
InChI Key: UKOFUFBBXOWCNO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,4-dimethylpentanoate (MADMP) is a synthetic amino acid derivative that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 175.3 g/mol and a melting point of 153-155 °C. MADMP is a derivative of the amino acid lysine and has been used as a building block for various peptides and proteins.

Scientific Research Applications

Medicine

In the medical field, Methyl 3-Amino-4,4-dimethylpentanoate is explored for its potential as a building block in the synthesis of more complex molecules. It could be used in the development of new pharmaceutical compounds due to its amino acid-like structure, which is a fundamental component in peptide synthesis .

Agriculture

This compound may serve as an intermediate in the creation of agricultural chemicals. Its structure suggests potential utility in the synthesis of herbicides or pesticides that are safe and effective, contributing to crop protection and yield improvement strategies .

Material Science

Methyl 3-Amino-4,4-dimethylpentanoate could be investigated for its application in material science, particularly in the synthesis of novel polymers. Its unique chemical properties might allow for the development of materials with improved durability, flexibility, or other desirable traits .

Environmental Science

Researchers might explore the use of this compound in environmental science, particularly in the bioremediation processes. Its chemical structure could be beneficial in the breakdown or neutralization of environmental pollutants, aiding in the cleanup of contaminated sites .

Biochemistry

In biochemistry, Methyl 3-Amino-4,4-dimethylpentanoate could be utilized in enzyme studies or as a reagent in metabolic assays. It might play a role in understanding enzyme-substrate interactions or in the development of assays to measure the activity of certain biochemical pathways .

Pharmacology

The compound’s potential pharmacological applications include its use as a precursor in drug design and synthesis. Its amino-functional group makes it a candidate for the synthesis of a variety of pharmacologically active molecules, potentially leading to new treatments for diseases .

Industrial Processes

Methyl 3-Amino-4,4-dimethylpentanoate may find applications in various industrial chemical processes. Its reactivity could be harnessed in the synthesis of industrial chemicals or as a catalyst in specific types of chemical reactions .

Analytical Chemistry

Finally, in analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. It may help in the development of analytical methods for detecting or quantifying similar compounds in complex mixtures .

properties

IUPAC Name

methyl 3-amino-4,4-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6(9)5-7(10)11-4/h6H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOFUFBBXOWCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Amino-4,4-dimethylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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